![molecular formula C19H20F6N2O3 B3042890 Methyl 8-{3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}octanoate CAS No. 680215-99-0](/img/structure/B3042890.png)

Methyl 8-{3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}octanoate

Overview

Description

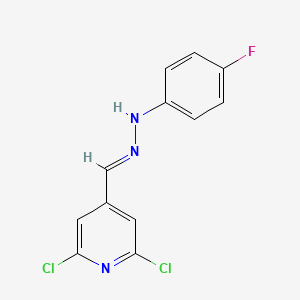

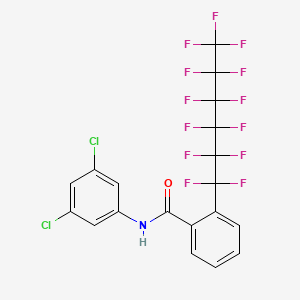

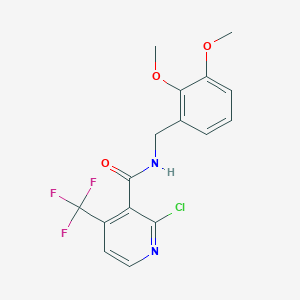

The compound appears to contain a 1,2,4-oxadiazole ring, which is a type of heterocyclic aromatic organic compound . It also contains a 3,5-bis(trifluoromethyl)phenyl group, which is a type of aromatic group with two trifluoromethyl groups attached to the phenyl ring .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the 1,2,4-oxadiazole ring and the 3,5-bis(trifluoromethyl)phenyl group. The presence of the trifluoromethyl groups could potentially influence the electronic properties of the compound .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the 1,2,4-oxadiazole ring and the 3,5-bis(trifluoromethyl)phenyl group. The trifluoromethyl groups are electron-withdrawing, which could make the compound more reactive .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl groups could make the compound more lipophilic, which could influence its solubility and stability .Mechanism of Action

Target of Action

Compounds with a -cf3 group, such as this one, have been shown to exhibit improved drug potency toward enzymes like reverse transcriptase .

Mode of Action

It’s known that the trifluoromethyl (–cf3) group strategically placed on a phenyl ring can improve the pharmacodynamics properties of the resulting compounds . This could potentially involve key hydrogen bonding interactions with the protein .

Biochemical Pathways

Compounds with similar structures have been used as organocatalysts in organic chemistry, activating substrates and stabilizing partially developing negative charges (eg, oxyanions) in transition states .

Pharmacokinetics

The presence of the trifluoromethyl group is known to improve the pharmacokinetic properties of compounds .

Result of Action

The presence of the trifluoromethyl group has been associated with improved drug potency .

Action Environment

Environmental factors can significantly impact the action, efficacy, and stability of a compound. The trifluoromethyl group’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity .

Advantages and Limitations for Lab Experiments

The advantages of using Methyl 8-{3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}octanoate in lab experiments include its high purity, stability, and ease of synthesis. It also exhibits excellent fluorescence properties, making it a useful tool for studying ROS in cells. However, its limitations include its relatively high cost and potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for the research on Methyl 8-{3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}octanoate. One direction is to explore its potential as a therapeutic agent for various diseases such as cancer and inflammation. Another direction is to develop new synthetic methods for this compound that are more efficient and environmentally friendly. Additionally, further studies are needed to investigate its safety and toxicity profiles in vivo and in humans. Finally, its potential applications in materials science, such as in the development of functional materials for electronic and photonic devices, should also be explored.

Scientific Research Applications

Methyl 8-{3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}octanoate has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been shown to exhibit antimicrobial, anticancer, and anti-inflammatory activities. In biochemistry, it has been used as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. In materials science, it has been used as a building block for the synthesis of functional materials such as polymers and dendrimers.

properties

IUPAC Name |

methyl 8-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]octanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F6N2O3/c1-29-16(28)8-6-4-2-3-5-7-15-26-17(27-30-15)12-9-13(18(20,21)22)11-14(10-12)19(23,24)25/h9-11H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAAIFHKNJAWMMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCCC1=NC(=NO1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

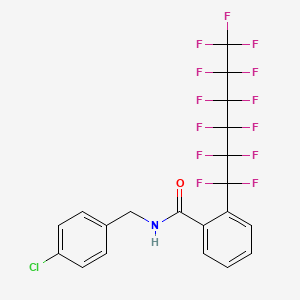

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

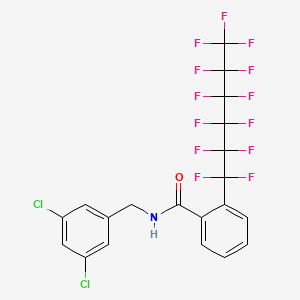

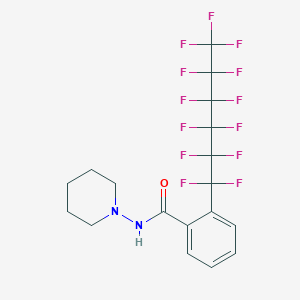

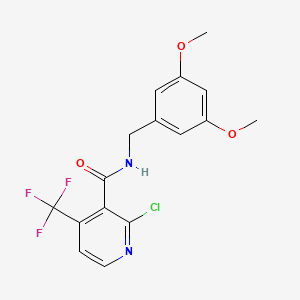

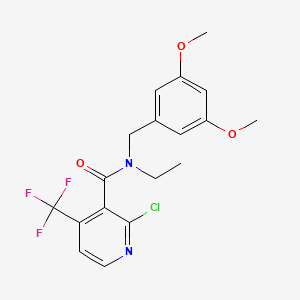

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.